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Compound of Interest

Compound Name:

3-Amino-3-(4-

(trifluoromethoxy)phenyl)propanoi

c acid

Cat. No.: B1304560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid, a fluorinated, non-canonical amino acid. This

document details its chemical properties, a proposed synthetic route, characterization

methodologies, and potential applications in research and development.

Chemical Identity and Properties
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a β-amino acid distinguished by

the presence of a trifluoromethoxy group on the phenyl ring. This functional group imparts

unique electronic properties and can influence the molecule's conformation, lipophilicity, and

metabolic stability, making it an attractive building block in medicinal chemistry and materials

science.
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Property Value Source

CAS Number 213192-56-4 [1]

Molecular Formula C₁₀H₁₀F₃NO₃ [1]

Molecular Weight 249.19 g/mol [1]

IUPAC Name

3-amino-3-[4-

(trifluoromethoxy)phenyl]propa

noic acid

[1]

Canonical SMILES
C1=CC(=CC=C1C(CC(=O)O)

N)OC(F)(F)F
[1]

InChI Key
CMNPXOOSNAGXEE-

UHFFFAOYSA-N
[1]

Proposed Synthesis
A plausible and efficient method for the synthesis of 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid is the Rodionov reaction. This one-pot reaction

involves the condensation of an aldehyde with malonic acid and a nitrogen source, typically

ammonium acetate, in an alcoholic solvent.

Reaction Scheme:

4-(Trifluoromethoxy)benzaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid

Experimental Protocol (Proposed)
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.1

equivalents of malonic acid in absolute ethanol.

Addition of Nitrogen Source: To the stirred solution, add 2.0 equivalents of ammonium

acetate.
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The

product is expected to precipitate out of the solution. If not, the volume of the solvent can be

reduced under reduced pressure to induce crystallization.

Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting

materials and by-products. The product can be further purified by recrystallization from a

suitable solvent system, such as an ethanol/water mixture.

Drying: Dry the purified product under vacuum to yield 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid as a white crystalline solid.

Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity

using standard analytical techniques.
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Technique Expected Results

¹H NMR

Aromatic protons (doublets in the range of ~7.0-

7.5 ppm), a multiplet for the chiral proton at the

C3 position, and multiplets for the diastereotopic

protons at the C2 position. The amino and

carboxylic acid protons will appear as broad

singlets, the positions of which may vary

depending on the solvent and concentration.

¹³C NMR

Signals corresponding to the carboxylic acid

carbon, the aromatic carbons (with

characteristic splitting for the carbon attached to

the trifluoromethoxy group), and the aliphatic

carbons of the propanoic acid backbone.

¹⁹F NMR
A singlet corresponding to the three equivalent

fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ at m/z

250.0635, corresponding to the protonated

molecule.

Infrared (IR) Spectroscopy

Characteristic absorption bands for N-H

stretching (amine), O-H stretching (carboxylic

acid), C=O stretching (carboxylic acid), and C-F

stretching vibrations.

Melting Point
A sharp melting point is expected for a pure

crystalline compound.

Potential Applications
While specific biological activity data for this compound is not widely published, its structural

features suggest several potential applications in research and drug development.

Unnatural Amino Acid Incorporation: This compound can be used as an unnatural amino acid

for incorporation into peptides and proteins. The trifluoromethoxy group can serve as a

unique ¹⁹F NMR probe to study protein structure, dynamics, and ligand binding.[2]
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Medicinal Chemistry Scaffold: The trifluoromethoxy substituent is known to enhance

metabolic stability and cell permeability of drug candidates. Therefore, this amino acid can

be a valuable building block for the synthesis of novel therapeutic agents, potentially with

anticancer or other biological activities.[3]

Conformational Control in Peptides: As a β-amino acid, it can be used to synthesize β-

peptides, which can form stable secondary structures and are resistant to proteolytic

degradation.
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Caption: Proposed workflow for the synthesis of the target compound.
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Caption: General workflow for characterization and potential research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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